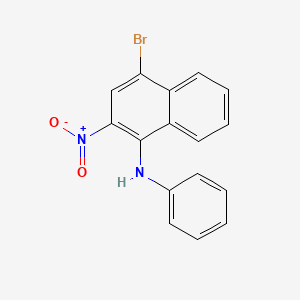
4-Bromo-2-nitro-N-phenylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-nitro-N-phenylnaphthalen-1-amine is a chemical compound with the molecular formula C16H11BrN2O2 and a molecular weight of 343.17 g/mol . It is also known by its synonym, 1-Naphthalenamine, 4-bromo-2-nitro-N-phenyl . This compound is characterized by the presence of a bromine atom, a nitro group, and a phenyl group attached to a naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-N-phenylnaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl group can be modified through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Amino-2-nitro-N-phenylnaphthalen-1-amine.
Reduction: 4-Bromo-2-amino-N-phenylnaphthalen-1-amine.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Scientific Research Applications
4-Bromo-2-nitro-N-phenylnaphthalen-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and phenyl group can also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitronaphthalen-1-amine: Similar structure but lacks the phenyl group.
2-Nitro-N-phenylnaphthalen-1-amine: Similar structure but lacks the bromine atom.
4-Bromo-N-phenylnaphthalen-1-amine: Similar structure but lacks the nitro group.
Uniqueness
4-Bromo-2-nitro-N-phenylnaphthalen-1-amine is unique due to the presence of all three functional groups (bromine, nitro, and phenyl) attached to the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications .
Biological Activity
4-Bromo-2-nitro-N-phenylnaphthalen-1-amine is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is C13H10BrN2O2, with a molecular weight of approximately 305.14 g/mol. The compound features a naphthalene backbone substituted with a bromo group, a nitro group, and an aniline moiety, which contributes to its reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound indicates several potential pharmacological effects:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of nitroanilines have shown effectiveness against various bacterial strains. The presence of the nitro group is often crucial for this activity, as it can participate in redox reactions within microbial cells, leading to cell death.
Anticancer Potential
Recent investigations into naphthalene derivatives have suggested anticancer properties. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Notably, studies have indicated that modifications in the naphthalene structure can enhance cytotoxicity against specific cancer cell lines.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Nitration : Starting from N-phenylnaphthalen-1-amine, a nitration reaction introduces the nitro group at the 2-position.
- Bromination : Subsequent bromination at the 4-position yields the final product.
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
Properties
CAS No. |
918948-27-3 |
|---|---|
Molecular Formula |
C16H11BrN2O2 |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
4-bromo-2-nitro-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C16H11BrN2O2/c17-14-10-15(19(20)21)16(13-9-5-4-8-12(13)14)18-11-6-2-1-3-7-11/h1-10,18H |
InChI Key |
QOWNKPPQAZFUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C3=CC=CC=C32)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















